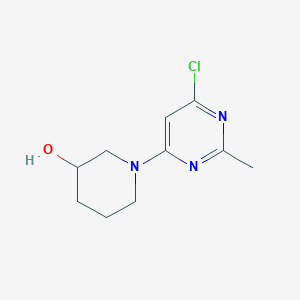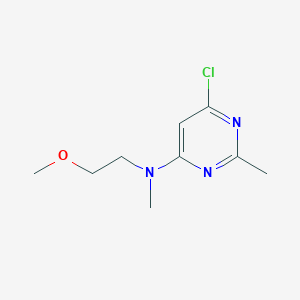![molecular formula C9H7ClFN3O B1467459 [1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1248655-36-8](/img/structure/B1467459.png)
[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The 5-chloro-2-fluorophenyl group could potentially be introduced through a nucleophilic aromatic substitution reaction .Chemical Reactions Analysis
As a triazole, this compound could participate in various chemical reactions. The presence of the 5-chloro-2-fluorophenyl group could make it a candidate for further functionalization through reactions involving the aromatic ring .Wissenschaftliche Forschungsanwendungen
Structural Characterization and Synthesis
- The compound has been utilized in the synthesis of structurally unique molecules, such as isostructural thiazoles. It contributes to the formation of molecules with distinctive crystalline structures, often resulting in isostructural materials with specific molecular conformations. This suggests its utility in developing compounds with particular physical properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Interaction Analysis and Molecular Behavior
- Triazole derivatives, including the subject compound, have been investigated for their unique interaction capabilities, such as π-hole tetrel bonding. These interactions are crucial in the self-assembly of molecules and have implications in molecular recognition and materials science. The study of these interactions involves advanced techniques like Hirshfeld surface analysis and DFT calculations (Ahmed et al., 2020).
Chemical Synthesis and Crystallography
- The compound has been a focal point in the synthesis of heterocyclic amides and benzamides through catalyst- and solvent-free methods, indicating its importance in creating more sustainable chemical processes. The molecular structures and intermolecular interactions of these synthesized compounds are often elucidated using X-ray crystallography, providing insights into their potential applications in various fields (Moreno-Fuquen et al., 2019).
Advanced Materials and Liquid Crystal Research
- This compound has been used to synthesize new materials with liquid crystal properties. Such materials are of great interest in display technologies and other applications where the manipulation of light and color is crucial. The research involves studying the crystal structures, liquid crystal behaviors, and electrochemical properties of these materials, indicating a multidisciplinary approach combining chemistry, materials science, and electrical engineering (Zhao et al., 2013).
Biological Activity and Pharmaceutical Research
- In the pharmaceutical sector, triazole derivatives, including the compound of interest, have been studied for their antimicrobial properties. The synthesis of novel compounds and the evaluation of their biological activity against various pathogens indicate the compound's potential in developing new antimicrobial agents. This research is crucial for the ongoing battle against drug-resistant bacteria and other pathogens (Nagamani et al., 2018).
Safety and Hazards
Wirkmechanismus
Target of Action
Many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors could be proteins, enzymes, or other molecules in the body that the compound interacts with.
Mode of Action
The compound might interact with its targets by binding to them, which could result in changes to the target’s function. This could lead to a variety of biological effects, depending on the specific targets and how they are affected .
Biochemical Pathways
The compound could affect various biochemical pathways in the body. For example, indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound has antiviral activity, it might prevent viral replication within cells .
Eigenschaften
IUPAC Name |
[1-(5-chloro-2-fluorophenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3O/c10-6-1-2-8(11)9(3-6)14-4-7(5-15)12-13-14/h1-4,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHPDEDRUXSKLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=C(N=N2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(chloromethyl)-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467376.png)
![[1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467377.png)
![[1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467378.png)

![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1467383.png)
amine](/img/structure/B1467384.png)
![4-(chloromethyl)-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467387.png)
![[1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467388.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B1467389.png)



![6,6-Dioxo-6lambda6-thiaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1467396.png)
![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467397.png)